Direct Head-to-Head Comparison: Pin1 Cleaves Suc-Ala-Glu-Pro-Phe-pNA but Not Suc-Ala-Ala-Pro-Phe-pNA
In a direct, head-to-head PPIase activity assay, Suc-Ala-Glu-Pro-Phe-pNA is specifically cleaved by both human Pin1 (hPin1) and its functional homologue (TaPin1), whereas the control substrate Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) shows no detectable activity with these enzymes [1]. The assay was performed using a chymotrypsin-coupled system with GST-tagged Pin1 constructs (GST-hPin1, GST-TaPin1) and GST alone as a negative control, confirming that the observed activity is strictly dependent on the presence of Pin1 and the Glu-containing substrate [1]. This demonstrates that the presence of the glutamic acid residue at the Xaa position is essential for substrate recognition and turnover by Pin1.
| Evidence Dimension | Enzymatic substrate turnover by Pin1 |
|---|---|
| Target Compound Data | Detectable PPIase activity (cleavage) |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA); No detectable activity |
| Quantified Difference | Qualitative (Activity vs. No Activity) |
| Conditions | Chymotrypsin-coupled PPIase assay with GST-hPin1 and GST-TaPin1 enzymes. |
Why This Matters
This binary result confirms Suc-Ala-Glu-Pro-Phe-pNA as a required substrate for Pin1 activity assays, and procurement of a generic alternative like Suc-AAPF-pNA would result in assay failure and a complete loss of data.
- [1] Koo, B. S., et al. (2015). TaPin1 is a functional homologue of hPin1 involved in transformation. (Fig. 2). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4601238/ View Source
